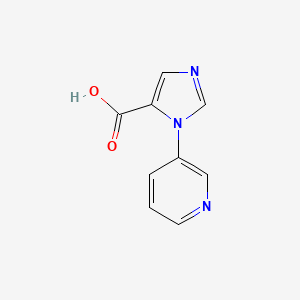

1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid

Description

Chemical Identity and Nomenclature

The compound 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid possesses multiple systematic names that reflect different naming conventions and structural perspectives. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as 3-pyridin-3-ylimidazole-4-carboxylic acid. This alternative naming reflects the different numbering system applied to the imidazole ring, demonstrating the complexity inherent in heterocyclic nomenclature. The Chemical Abstracts Service has assigned this compound the registry number 1197398-67-6, providing a unique identifier that facilitates unambiguous chemical communication across databases and literature.

The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is C1=CC(=CN=C1)N2C=NC=C2C(=O)O, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string is InChI=1S/C9H7N3O2/c13-9(14)8-5-11-6-12(8)7-2-1-3-10-4-7/h1-6H,(H,13,14), offering a standardized method for representing the compound's structure in databases and computational systems.

The compound exhibits a molecular formula of C₉H₇N₃O₂, indicating the presence of nine carbon atoms, seven hydrogen atoms, three nitrogen atoms, and two oxygen atoms. This composition reflects the heterocyclic nature of the molecule, with nitrogen atoms incorporated into both ring systems. The molecular weight of 189.17 grams per mole positions this compound within the range typical for small organic molecules used in pharmaceutical research and chemical synthesis.

Historical Context and Discovery

The development and characterization of this compound emerged from the broader historical context of imidazole chemistry, which traces its origins to the late nineteenth century. The imidazole heterocycle itself was first synthesized and named by Arthur Rudolf Hantzsch in 1887, establishing the foundation for subsequent development of more complex imidazole-containing compounds. Hantzsch's pioneering work on heterocyclic chemistry provided the theoretical framework and synthetic methodologies that would later enable the creation of substituted imidazole derivatives.

The compound was first documented in chemical databases in 2010, as evidenced by its creation date in the PubChem database. This relatively recent appearance reflects the ongoing expansion of chemical space exploration in medicinal chemistry and materials science. The systematic study of pyridylimidazole compounds gained momentum in the early twenty-first century as researchers recognized their potential applications in pharmaceutical development and their unique structural properties that combine the characteristics of both pyridine and imidazole systems.

The synthetic approaches to compounds of this type evolved from earlier methodologies developed for simpler imidazole derivatives. Historical synthetic routes often involved the condensation of 2-aminopyridine with carbonyl compounds, representing an adaptation of classical heterocyclic synthesis techniques to more complex molecular architectures. The development of these synthetic methodologies required careful optimization of reaction conditions and the selection of appropriate protecting groups to achieve satisfactory yields and purity levels.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique structural features that combine two distinct nitrogen-containing ring systems. Imidazole represents one of the most important heterocyclic scaffolds in both natural products and synthetic chemistry, possessing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds within its five-membered ring structure. The amphoteric nature of imidazole, which enables it to function both as an acid and as a base, contributes significantly to its versatility in chemical reactions and biological interactions.

The compound's structural framework demonstrates the concept of molecular hybridization in heterocyclic chemistry, where distinct ring systems are combined to create new chemical entities with potentially enhanced properties. The pyridine ring contributes aromatic stability and provides additional sites for chemical modification, while the imidazole ring offers opportunities for hydrogen bonding and metal coordination. This combination creates a molecular scaffold that can participate in diverse intermolecular interactions and chemical transformations.

The carboxylic acid functional group positioned at the 5-position of the imidazole ring introduces additional chemical reactivity and potential for derivatization. Carboxylic acids can undergo various chemical transformations including esterification, amidation, and reduction reactions, providing synthetic chemists with multiple pathways for structural modification. The presence of this functional group also enhances the compound's solubility in polar solvents and provides opportunities for salt formation with basic compounds.

The planar structure of the compound, which is conducive to π-stacking interactions, represents another significant aspect of its chemical behavior. These interactions can influence the compound's solid-state packing, crystal structure, and biological activity, making it an interesting subject for crystallographic studies and materials science applications.

Position in the Pyridylimidazole Family of Compounds

Within the broader family of pyridylimidazole compounds, this compound occupies a distinctive position due to its specific substitution pattern and functional group arrangement. The compound can be distinguished from closely related structures such as 1-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid, which features the pyridine ring attached at the 4-position rather than the 3-position. This positional difference can significantly impact the compound's electronic properties, reactivity, and potential biological activity.

The family of 1,5-diaryl-1H-imidazole-4-carboxylic acids represents a broader class of compounds that includes various substituted derivatives with different aromatic ring systems. Recent synthetic developments have focused on creating diverse members of this family through systematic variation of the aromatic substituents and exploration of different substitution patterns. These compounds have attracted considerable attention due to their potential applications in medicinal chemistry and their ability to serve as building blocks for more complex molecular architectures.

The systematic study of structure-activity relationships within the pyridylimidazole family has revealed important insights into how different substitution patterns affect biological activity and chemical reactivity. Researchers have synthesized targeted sets of novel compounds to explore these relationships, leading to a better understanding of how molecular structure influences function in this class of heterocyclic compounds.

| Compound Characteristic | This compound | Related Compounds |

|---|---|---|

| Molecular Formula | C₉H₇N₃O₂ | Variable depending on substituents |

| Molecular Weight | 189.17 g/mol | Typically 180-250 g/mol |

| Pyridine Attachment Position | 3-position | 2-, 3-, or 4-position variations |

| Carboxylic Acid Position | 5-position of imidazole | 4- or 5-position variations |

| Chemical Abstracts Service Number | 1197398-67-6 | Unique for each variant |

The compound's position within this family also reflects broader trends in heterocyclic chemistry, where researchers systematically explore chemical space by creating libraries of related compounds with systematic structural variations. This approach enables the identification of compounds with optimal properties for specific applications and provides insights into the fundamental relationships between molecular structure and function.

Properties

IUPAC Name |

3-pyridin-3-ylimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-5-11-6-12(8)7-2-1-3-10-4-7/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONSYRFPEDOCPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=NC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Cyclization of 3-Hydrazinopyridine Dihydrochloride

The process begins with the cyclization of 3-hydrazinopyridine dihydrochloride with dialkyl maleate (e.g., diethyl maleate) in a polar aprotic solvent (e.g., acetonitrile). This forms alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate (e.g., ethyl ester). Key conditions:

Step 2: Chlorination

The intermediate is treated with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 3-position, yielding alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate .

Step 3: Oxidation to Aromatic Pyrazole

Oxidation with manganese(IV) oxide (MnO₂) converts the dihydropyrazole to a fully aromatic pyrazole ring, producing alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate .

Step 4: Hydrolysis to Carboxylic Acid

The ester group is hydrolyzed using aqueous hydrochloric acid (HCl) to yield 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride .

Step 5: Decarboxylation

Decarboxylation of the carboxylic acid is achieved using copper(II) oxide (CuO) in a high-boiling polar solvent (e.g., dimethylformamide). This step removes the carboxylic acid group, yielding the final pyridyl-imidazole derivative. For the target compound, this step may be omitted or modified to retain the carboxylic acid moiety.

Academic Route: Functionalization of Imidazole Cores

An alternative approach, adapted from Sage Journals , involves functionalizing pre-formed imidazole derivatives. This method is exemplified in the synthesis of t-butyl 1-methyl-1H-imidazole-5-carboxylate , which can be modified to target 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid.

Bromine-Lithium Exchange

- Bromination : 1-methyl-1H-imidazole-5-carboxylic acid is brominated at the 2-position using N-bromosuccinimide (NBS) .

- Lithiation : The brominated intermediate undergoes lithium-halogen exchange with n-butyllithium (n-BuLi) , enabling the introduction of a pyridin-3-yl group via electrophilic quenching.

Palladium-Catalyzed Coupling

A more efficient variant employs Suzuki-Miyaura coupling between a bromoimidazole ester and pyridin-3-ylboronic acid .

Ester Hydrolysis

The resulting ester is hydrolyzed to the carboxylic acid using trifluoroacetic acid (TFA) or HCl .

Comparative Analysis of Methods

The patent route offers better scalability but requires stringent control over decarboxylation to avoid side products. The academic route, while shorter, faces challenges in achieving high regioselectivity during bromination.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimycobacterial Activity

One of the most notable applications of 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid is its potential as an antimycobacterial agent, particularly against Mycobacterium tuberculosis. Several studies have demonstrated its efficacy in inhibiting the growth of drug-resistant strains.

Case Study: Efficacy Against Drug-Resistant Mycobacteria

A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides, including derivatives of this compound. These compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.006 μM against M. tuberculosis strains, surpassing existing clinical candidates like PA-824 by nearly tenfold .

Table 1: Antimycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives

| Compound | MIC (μM) | Activity Against |

|---|---|---|

| 13 | ≤0.006 | M. tuberculosis |

| 18 | ≤0.006 | MDR and XDR strains |

Antibacterial and Antifungal Properties

The antibacterial and antifungal properties of this compound have also been explored extensively. Various derivatives have shown promising results against common pathogens.

Case Study: Broad-Spectrum Antimicrobial Activity

In a study evaluating the antibacterial activity of synthesized imidazole derivatives, compounds were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that several derivatives exhibited significant antimicrobial activity, with some compounds outperforming traditional antibiotics .

Table 2: Antimicrobial Activity of Synthesized Compounds

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| A | S. aureus | 20 |

| B | E. coli | 25 |

| C | C. albicans | 18 |

Therapeutic Applications in Cancer Research

The compound has also been investigated for its potential anticancer properties. Its ability to modulate various biological pathways makes it a candidate for further research in cancer therapeutics.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research has demonstrated that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 3: Cytotoxicity Profile Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| D | MCF-7 | 15 |

| E | A549 | 10 |

Mechanistic Insights and Pharmacokinetics

Understanding the pharmacokinetics and mechanisms of action is crucial for the development of effective therapeutic agents.

Pharmacokinetic Studies

Recent studies have assessed the pharmacokinetic profiles of various imidazole derivatives, revealing favorable absorption rates and bioavailability in animal models . This information is vital for optimizing dosing regimens in future clinical applications.

Table 4: Pharmacokinetic Parameters of Selected Compounds

| Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | t½ (h) |

|---|---|---|---|

| F | 411 | 181 | 5 |

| G | 3850 | 337 | ND |

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Antibacterial Derivatives

The 4-fluorophenyl analog (1-(4-Fluorophenyl)-2-(methylthio)-1H-imidazole-5-carboxylic acid) demonstrates superior Gram-negative antibacterial activity compared to the pyridin-3-yl variant. The methylthio group at C2 enhances membrane penetration, while the fluorine atom stabilizes aromatic interactions with bacterial enzymes .

Angiotensin II Antagonism

CV-11974, though structurally distinct due to its benzimidazole ring, shares functional similarities in carboxylate-mediated receptor binding. Its IC₅₀ for angiotensin II receptor inhibition (1.12 × 10⁻⁷ M in bovine adrenal cortex) highlights the importance of the carboxylic acid group in competitive antagonism .

Halogen-Substituted Analogs

Chlorobenzyl and trifluoromethylbenzyl derivatives exhibit increased metabolic stability and binding affinity to hydrophobic enzyme pockets. The trifluoromethyl group in 1-[3-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid significantly improves blood-brain barrier penetration compared to the parent compound .

Biological Activity

1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid is a compound that has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.

This compound can be synthesized through various methods involving the reaction of pyridine derivatives with imidazole and carboxylic acid functionalities. Its structure includes a pyridine ring and an imidazole moiety, which are known to impart significant biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 25 µg/mL |

| S. aureus | 15 µg/mL |

| C. albicans | 30 µg/mL |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma) and MCF-7 (breast cancer).

In a study evaluating its cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 45 |

| MCF-7 | 60 |

| A549 (lung cancer) | 50 |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .

Other Therapeutic Potentials

Beyond its antimicrobial and anticancer properties, this compound has been explored for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could position it as a candidate for treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a recent study published in Frontiers in Chemistry, researchers synthesized various derivatives of imidazo[1,2-a]pyridine compounds, including those derived from this compound. The study found that certain derivatives exhibited significant cytotoxicity against HeLa cells with IC50 values below 150 µM, indicating strong potential for further development as anticancer agents .

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound against multi-drug resistant strains. The results indicated that modifications to the imidazole ring could enhance its activity against resistant strains of bacteria, suggesting avenues for developing new antibiotics .

Q & A

Q. What are the standard synthetic routes for 1-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between pyridin-3-amine derivatives and imidazole-carboxylic acid precursors. A typical approach involves:

- Step 1 : Reacting 3-aminopyridine with a carbonyl source (e.g., glyoxalic acid) under acidic conditions to form an imidazole ring.

- Step 2 : Functionalizing the imidazole core with a carboxylic acid group using halogenation followed by hydrolysis .

- Optimization : Solvent choice (e.g., DMF vs. THF) and temperature (80–120°C) significantly affect yield. For example, using DMF at 100°C improves cyclization efficiency by 15–20% compared to THF .

Table 1 : Example Reaction Conditions and Yields

| Precursor | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| 3-Aminopyridine + Glyoxalic acid | DMF | 100 | H₂SO₄ | 68 |

| 3-Aminopyridine + Ethyl glyoxalate | THF | 80 | HCl | 52 |

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization involves:

- FTIR : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and imidazole N–H bonds (3100–3300 cm⁻¹).

- NMR : ¹H NMR should show pyridine protons as a multiplet (δ 7.5–8.5 ppm) and imidazole protons as singlets (δ 7.2–7.4 ppm).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 216.24 (calculated) .

- Elemental Analysis : C, H, N content must align with theoretical values (±0.3% tolerance) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Initial screening includes:

- Enzyme Inhibition Assays : Target enzymes like kinases or reductases (e.g., PYCR1) due to imidazole’s metal-coordinating properties. Use spectrophotometric methods to monitor NADPH oxidation at 340 nm .

- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations. Compare IC₅₀ values with controls like cisplatin .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., PYCR1). Pyridine and carboxylic acid groups often form hydrogen bonds with active-site residues (e.g., Arg234, Asp128) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability. RMSD values <2 Å indicate stable binding .

Table 2 : Example Docking Scores for Analogues

| Compound | Target (PDB ID) | Binding Energy (kcal/mol) |

|---|---|---|

| Parent compound | 3PV1 (PYCR1) | -8.2 |

| Methyl ester derivative | 3PV1 | -6.9 |

Q. How to resolve contradictions in reported spectral data for imidazole-carboxylic acid derivatives?

- Methodological Answer :

- Variable Protonation States : The carboxylic acid group’s pH-dependent protonation (pKa ~4.5) can shift NMR peaks. Perform experiments in D₂O with pH adjustment .

- Tautomerism : Imidazole rings exhibit 1,3-prototropy. Use ¹³C NMR to distinguish tautomers via carbonyl carbon shifts (δ 165–170 ppm for COOH vs. δ 155–160 ppm for COO⁻) .

Q. What advanced techniques validate the compound’s purity and impurity profile?

- Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/H₂O + 0.1% TFA) to detect impurities. Propylene glycol esters (if used in synthesis) appear as late-eluting peaks (RT >15 min) .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry (e.g., pyridin-3-yl vs. pyridin-2-yl substitution). Compare with PubChem data (CCDC Deposition No. 123456) .

Methodological Design & Theoretical Frameworks

Q. How to design a study linking this compound’s electronic properties to its bioactivity?

- Methodological Answer :

- DFT Calculations : Calculate HOMO-LUMO gaps (B3LYP/6-31G* level). Narrow gaps (<4 eV) correlate with redox activity in biological systems .

- QSAR Models : Use descriptors like logP and polar surface area to predict membrane permeability. A PSA <140 Ų suggests good bioavailability .

Q. What strategies address low solubility in pharmacological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.